4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid
Description
4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid is a cyclohexenone-Schiff base hybrid compound synthesized via condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with 2-hydroxybenzoic acid derivatives. Its structure features a 2-hydroxybenzoic acid core substituted at the 4-position with an enamine linkage to a 5,5-dimethyl-3-oxocyclohex-1-en-1-yl group. This compound has garnered attention for its role in advanced biomedical applications, particularly as a component of the chitosan sulfonamide derivative (CTS-SB), which exhibits enhanced antibacterial, antidiabetic, and anticancer activities compared to pristine chitosan . Structural validation via ¹H NMR, FT-IR, and X-ray crystallography confirms its planar conformation and hydrogen-bonding interactions, critical for its bioactivity .
Properties
IUPAC Name |
4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2)7-10(5-11(17)8-15)16-9-3-4-12(14(19)20)13(18)6-9/h3-6,16,18H,7-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTVPNFWXLCSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)C(=O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4-amino-2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as potassium carbonate (K2CO3). The mixture is refluxed at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid moiety undergoes classical nucleophilic acyl substitution reactions. Key transformations include:
For example, treatment with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) converts the carboxylic acid to its acid chloride, enabling subsequent nucleophilic attack by alcohols or amines . This intermediate reacts efficiently with 5,5-dimethylcyclohexane-1,3-dione under basic conditions to form a stabilized enol ester .
Reactivity of the Amino Group
The enamine linkage (N–C cyclohexenone) participates in acid-catalyzed hydrolysis and electrophilic substitution:
Under acidic conditions (pH 5–6), the enamine bond hydrolyzes reversibly, regenerating the primary amine and cyclohexenone precursors . Acylation with 2,2-dichloroacetyl chloride proceeds at room temperature, forming a stable amide .
Cyclohexenone Ring Transformations
The 5,5-dimethyl-3-oxocyclohexen-1-yl group exhibits keto-enol tautomerism and conjugate addition reactivity:
The cyclohexenone’s α,β-unsaturated ketone system facilitates Michael additions, though steric bulk from the 5,5-dimethyl groups may slow kinetics . Reduction of the ketone to a secondary alcohol is achievable but requires optimized conditions .
Electrophilic Aromatic Substitution
The hydroxyl group on the benzoic acid directs electrophiles to the ortho/para positions:
Nitration occurs preferentially at the para position relative to the hydroxyl group, driven by its strong activating effect . Sulfonation products are utilized in polymer modification studies .
Photochemical and Thermal Stability
The compound’s stability under varying conditions is critical for applications:
Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups enhances thermal stability, while UV exposure induces radical-mediated degradation .
Comparative Reactivity with Structural Analogs
Key differences from related compounds include:
The hydroxyl group in 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid increases polarity compared to ester or sulfonamide analogs, influencing solubility and reaction rates .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid exhibit significant anticancer properties. Research has shown that compounds with sulfonamide moieties can demonstrate substantial antitumor activity. For instance, a study focused on synthesizing novel sulfonamide derivatives revealed that this compound could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Sulfonamides are known for their antibacterial properties, and derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth . The mechanism is believed to involve the inhibition of folate synthesis pathways in bacteria.
Material Science
Polymeric Applications
In material science, this compound has potential applications in the development of polymeric materials. Its chemical structure allows for the modification of polymer matrices to enhance mechanical properties and thermal stability. Research indicates that incorporating such compounds into polymer blends can improve resistance to environmental degradation .
Synthetic Methodologies
Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in creating more complex molecules. For example, it can be used to synthesize other biologically active compounds through various reaction pathways such as coupling reactions and cycloadditions .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or exhibit anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Analogues
- 2-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoic acid (CAS: 731785-06-1): This positional isomer substitutes the hydroxyl group at the 2-position of benzoic acid with an amino group linked to the cyclohexenone moiety. While structurally similar, its bioactivity profile differs significantly. Unlike the 2-hydroxy variant, this compound lacks reported antimicrobial or antidiabetic properties but is utilized in corrosion inhibition studies due to its sulfonamide-derived electronic properties .
- 4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzenesulfonamide: Replacing the 2-hydroxybenzoic acid core with a benzenesulfonamide group shifts functionality toward corrosion inhibition. Quantum chemical studies (DFT) highlight its adsorption efficiency on mild steel surfaces in acidic environments, attributed to the sulfonamide group’s electron-withdrawing effects .
Heterocyclic Derivatives
- Pyrimidine Derivatives: The compound 6-amino-5-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)pyrimidine-2,4(1H,3H)-dione (3a) incorporates the cyclohexenone-amino group into a pyrimidine scaffold. This modification enhances antiproliferative activity against cancer cell lines (e.g., HepG-2) but reduces ion exchange capacity compared to the chitosan-conjugated variant .
- Pyrazolone Derivatives: 4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS: 202601-80-7) introduces a pyrazolone ring, which alters solubility and thermal stability. Its applications remain underexplored but may involve niche pharmaceutical intermediates .
Polymeric Conjugates
- Chitosan-Sulfonamide Conjugate (CTS-SB): The conjugation of 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid to chitosan via a Schiff base linkage amplifies its bioactivity. CTS-SB demonstrates: Ion exchange capacity: 12.1 meq/g vs. 10.1 meq/g for unmodified chitosan. Antibacterial activity: 91% inhibition of Staphylococcus aureus at 250 µg/mL. Antidiabetic activity: 57.9% α-amylase and 63.9% α-glucosidase inhibition. Cytocompatibility: Low cytotoxicity (IC₅₀ > 250 µg/mL) against HSF cells .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
Crystallographic and Electronic Properties
- X-ray studies of related benzoxazine-cyclohexanedione hybrids reveal chair conformations for the cyclohexenone ring and planar arrangements for aromatic systems, stabilized by intramolecular hydrogen bonds .
- DFT calculations on sulfonamide derivatives correlate high adsorption energies (-235 kJ/mol) with corrosion inhibition efficiency .
Biological Activity
4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-2-hydroxybenzoic acid, also known by its CAS number 159423-67-3, is a benzoic acid derivative that has garnered interest due to its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant effects, supported by relevant data and research findings.
Chemical Structure
The molecular formula of this compound is C15H17NO3. The structure includes a hydroxyl group and an amino group attached to a benzoic acid framework, which is essential for its biological interactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Hydroxybenzoic Acid Derivative | MCF-7 | 3.1 | |
| 4-Hydroxybenzoic Acid Derivative | HCT 116 | 2.2 | |
| 4-Hydroxybenzoic Acid Derivative | HEK 293 | 5.3 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies show that related benzoic acid derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives are as follows:
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Hydroxy-substituted Benzoic Acid | E. faecalis | 8 | |
| Hydroxy-substituted Benzoic Acid | S. aureus | 16 |
These results indicate that modifications in the molecular structure can enhance the antibacterial efficacy of benzoic acid derivatives.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related cellular damage. Compounds similar to this compound have shown promising antioxidant activity in vitro:
| Compound | Assay Method | Result (IC50 µM) | Reference |
|---|---|---|---|
| Hydroxy-substituted Benzoic Acid | DPPH Scavenging | <10 | |
| Hydroxy-substituted Benzoic Acid | ABTS Assay | <15 |
The antioxidant capacity suggests potential applications in therapeutic contexts where oxidative stress is a concern.
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of benzoic acids, including those structurally related to this compound. For instance, a study published in MDPI examined the biological activities of several methoxy and hydroxy-substituted benzimidazole carboxamides, revealing their antiproliferative and antioxidant properties comparable to established drugs like doxorubicin and etoposide .
Q & A
(Basic) What are the established synthetic routes for this compound, and how is its structural integrity validated?
Methodological Answer:
The compound is synthesized via a Schiff base condensation reaction between 5,5-dimethyl-3-oxocyclohex-1-en-1-amine (derived from dimedone) and 4-amino-2-hydroxybenzoic acid. The reaction is typically conducted under reflux in ethanol, followed by crystallization to isolate the product . Structural validation employs:
- X-ray diffraction (XRD): Refinement using SHELX software to confirm crystal packing and hydrogen-bonding networks .
- Spectroscopy: FT-IR identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~1550 cm⁻¹), while ¹H/¹³C NMR resolves proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, cyclohexenone protons at δ 1.2–2.4 ppm) .
(Advanced) What methodologies are employed to evaluate its corrosion inhibition efficiency in acidic environments?
Methodological Answer:
Studies use a multi-technique approach:
- Weight loss measurements: Quantify mass loss of mild steel coupons in HCl or H₂SO₄ solutions with/without the inhibitor at varying concentrations (e.g., 0.1–5 mM) and temperatures (25–60°C) .
- Electrochemical techniques: Potentiodynamic polarization to determine corrosion current density (Icorr) and impedance spectroscopy (EIS) to assess charge-transfer resistance .
- Surface morphology analysis: Scanning electron microscopy (SEM) visualizes inhibitor adsorption and protective film formation .
- Computational validation: Density functional theory (DFT) calculates molecular descriptors (e.g., HOMO-LUMO energy gap, Fukui indices) to correlate electronic structure with inhibition performance .
(Advanced) How can researchers resolve contradictions in reported inhibition efficiencies across studies?
Methodological Answer:
Discrepancies often arise from experimental variables (e.g., concentration, temperature, metal microstructure). To resolve these:
- Standardize protocols: Use identical solution pH, inhibitor concentration, and exposure times.
- Cross-validate techniques: Combine weight loss data with electrochemical results to confirm trends .
- Computational cross-checks: Compare DFT-derived adsorption energies with molecular dynamics (MD) simulations of inhibitor-metal interactions .
- Contextualize data: Account for differences in metal purity (e.g., ASTM A366 vs. commercial-grade steel) .
(Basic) What spectroscopic techniques are critical for confirming the molecular structure?
Methodological Answer:
- FT-IR spectroscopy: Confirms the presence of key functional groups (e.g., hydroxyl (-OH) at ~3200 cm⁻¹, carbonyl (C=O) at ~1670 cm⁻¹) .
- NMR spectroscopy: ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and cyclohexenone methyl groups (δ 1.2–1.4 ppm). ¹³C NMR resolves carbonyl carbons (δ ~170–190 ppm) .
- XRD: Provides crystallographic data (e.g., unit cell parameters, space group) to validate molecular geometry .
(Advanced) How does computational modeling (e.g., DFT) elucidate corrosion inhibition mechanisms?
Methodological Answer:
DFT calculations:
- Electronic structure analysis: HOMO (electron-donating ability) and LUMO (electron-accepting ability) energies predict adsorption sites. A small HOMO-LUMO gap (<4 eV) indicates high reactivity .
- Molecular electrostatic potential (MEP): Maps surface charge distribution to identify nucleophilic/electrophilic regions interacting with metal surfaces .
- Fukui indices: Quantify atomic sites prone to nucleophilic/electrophilic attacks, guiding molecular modifications for enhanced inhibition .
(Basic) What are the challenges in crystallizing this compound for XRD, and how are they addressed?
Methodological Answer:
Challenges: Poor solubility in common solvents (e.g., water, ethanol) and polymorphism.
Solutions:
- Solvent optimization: Use mixed solvents (e.g., ethanol/DMF) to improve solubility.
- Slow evaporation: Promote crystal growth at controlled temperatures (4°C or RT).
- SHELX refinement: Resolve disordered regions using constraints (e.g., DFIX, ISOR) and validate via R-factor convergence (<0.05) .
(Advanced) What role does molecular dynamics (MD) play in studying inhibitor-metal interactions?
Methodological Answer:
MD simulations:
- Adsorption orientation: Predict preferential binding of the hydroxybenzoic acid moiety to Fe(110) surfaces via physisorption or chemisorption.
- Binding energy quantification: Compare energy profiles for inhibitor vs. blank systems to assess stability.
- Solvent effects: Simulate aqueous environments to model competitive adsorption with H₂O/Cl⁻ ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
